tert-Butyl 5-chloro-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-chloro-3-fluoropicolinate: is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of picolinic acid, where the hydrogen atoms on the pyridine ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-3-fluoropicolinate typically involves the esterification of 5-chloro-3-fluoropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-chloro-3-fluoropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-3-fluoropicolinic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major products are 5-chloro-3-fluoropicolinic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 5-chloro-3-fluoropicolinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring makes it a valuable building block for the development of new chemical entities .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 5-fluoropicolinate
- tert-Butyl 6-chloro-3-fluoropicolinate
- tert-Butyl 3-fluoropicolinate
Comparison: tert-Butyl 5-chloro-3-fluoropicolinate is unique due to the specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms provides distinct chemical and biological properties compared to similar compounds. For example, tert-Butyl 5-fluoropicolinate lacks the chlorine atom, which can significantly alter its reactivity and binding affinity to molecular targets .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
ZAVXYFIHYHEDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.